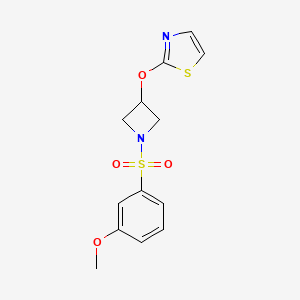

2-((1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole

Description

Properties

IUPAC Name |

2-[1-(3-methoxyphenyl)sulfonylazetidin-3-yl]oxy-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S2/c1-18-10-3-2-4-12(7-10)21(16,17)15-8-11(9-15)19-13-14-5-6-20-13/h2-7,11H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMDEZVITGZDOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole typically involves multiple steps, including the formation of the azetidine ring and the thiazole ring, followed by their coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Chemical Reactions Analysis

2-((1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring’s C-2 position.

Scientific Research Applications

The biological activity of 2-((1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole arises from its interaction with specific enzymes and receptors:

- Antimicrobial Properties : The compound exhibits significant antibacterial activity against multidrug-resistant pathogens, making it a candidate for developing new antibiotics.

- Anticancer Potential : Preliminary studies indicate that it may inhibit cancer cell proliferation, showcasing cytotoxic effects on various cancer cell lines.

Chemistry

- Used as a building block for synthesizing more complex molecules.

Biology

- Investigated for its antimicrobial properties, potentially leading to new antibiotic development.

Medicine

- Explored for anticancer drug development due to its ability to reduce cell viability in cancer cells.

Industry

- Utilized in the synthesis of polymers and other materials due to its unique chemical properties.

Case Study on Antibacterial Efficacy

A recent study evaluated the antibacterial activity of several thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | < 5 | Significant |

| Linezolid | > 10 | Moderate |

Case Study on Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM.

| Concentration (µM) | Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 50 |

| 20 | < 20 |

Mechanism of Action

The mechanism of action of 2-((1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole involves its interaction with specific molecular targets. For instance, the thiazole ring can interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The azetidine ring’s unique structure allows it to fit into specific binding sites, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Key Observations:

- Azetidine vs.

- Sulfonyl Group Variations: The 3-methoxyphenylsulfonyl group in the target compound differs from morpholinosulfonyl () or unsubstituted sulfonyl groups, which may impact electronic effects (e.g., electron-withdrawing methoxy group) and pharmacokinetics .

- Linker Effects : The oxygen linker in the target compound may facilitate hydrogen bonding, unlike sulfur or direct bonds in analogs (e.g., thioether-linked thiadiazoles in ) .

Key Observations:

- Purification : Recrystallization and chromatography are standard across analogs, emphasizing the need for high purity in pharmacological testing .

Pharmacological and Physicochemical Properties

While specific data for the target compound are absent in the evidence, inferences can be drawn from analogs:

- Lipophilicity: The 3-methoxyphenyl group may increase lipophilicity compared to polar morpholinosulfonyl derivatives, affecting membrane permeability .

- Thermodynamic Stability : The azetidine ring’s strain may lower melting points compared to more rigid triazole derivatives (e.g., compounds with mp 180–220°C) .

Biological Activity

The compound 2-((1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is a thiazole derivative that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications in medicine and industry, supported by data tables and relevant case studies.

The synthesis of this compound typically involves several key steps, including the formation of the azetidine and thiazole rings. A common method employed is the Suzuki–Miyaura coupling , which facilitates the carbon–carbon bond formation necessary for constructing complex structures. The compound's structure can be represented as follows:

This molecular formula indicates the presence of various functional groups that contribute to its biological activity.

The biological activity of this compound primarily arises from its interaction with specific enzymes and receptors. The thiazole ring is known to interact with various molecular targets, potentially inhibiting their activity. This inhibition can lead to therapeutic effects, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. In a study comparing various compounds, this compound demonstrated enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard antibiotics like Oxytetracycline, indicating a strong potential for development into new antimicrobial agents .

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 7.8 | 15.6 |

| Escherichia coli | 15.6 | 31.2 |

| Pseudomonas aeruginosa | 7.8 | 15.6 |

Anticancer Activity

In addition to its antimicrobial properties, this compound is being investigated for its anticancer potential. Preliminary studies have shown that it can induce apoptosis in cancer cell lines, with significant cytotoxicity observed in assays using human pancreatic cancer cells (Patu8988), esophageal cancer cells (ECA109), and gastric cancer cells (SGC7901). The compound's ability to inhibit tumor growth suggests it may serve as a lead compound for further drug development .

Case Studies

-

Antibacterial Efficacy :

A comparative study highlighted that compounds similar to this compound exhibited up to 16-fold increased antibacterial activity against tested strains compared to conventional antibiotics . -

Cytotoxicity in Cancer Research :

In vitro assays demonstrated that this compound could significantly reduce cell viability in various cancer cell lines, showcasing its potential as an effective anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 2-((1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole, and how can purity be maximized?

Methodological Answer: The synthesis typically involves:

- Step 1: Formation of the azetidine ring via cyclization of a β-amino alcohol precursor under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Sulfonylation of the azetidine nitrogen using 3-methoxyphenylsulfonyl chloride in anhydrous dichloromethane with triethylamine as a base .

- Step 3: Coupling the sulfonylated azetidine with a thiazole moiety via nucleophilic substitution, often requiring a deprotonating agent like NaH in THF .

- Purity Maximization: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks using DEPT and HSQC experiments. Key signals include the methoxy group (δ ~3.8 ppm in ¹H NMR), sulfonyl-linked azetidine protons (δ 3.5–4.5 ppm), and thiazole protons (δ 7.2–8.1 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₁₄H₁₅N₂O₄S₂) with <2 ppm error .

- X-ray Crystallography: Resolve stereochemistry and confirm spatial arrangement of the sulfonyl-azetidine-thiazole scaffold .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

Methodological Answer:

- Solubility: Test in DMSO (primary stock solvent), followed by dilution in PBS or cell culture media. Poor aqueous solubility may require formulation with cyclodextrins or surfactants .

- Stability: Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring. Protect from light (UV-sensitive sulfonyl group) and store at –20°C under nitrogen .

Q. How does the 3-methoxyphenyl substituent influence the compound’s electronic properties compared to other aryl groups?

Methodological Answer:

- Electron-Donating Effect: The methoxy group increases electron density on the phenyl ring, enhancing resonance stabilization of the sulfonyl group. Compare with chloro/fluoro-substituted analogs using Hammett σ constants .

- Impact on Reactivity: Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict nucleophilic/electrophilic sites .

Q. What initial in vitro assays are recommended to assess its biological activity?

Methodological Answer:

- Enzyme Inhibition: Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) at 1–100 µM concentrations .

- Cytotoxicity: Test in HEK-293 or HeLa cells via MTT assay (48-hour exposure, IC₅₀ calculation) .

- Membrane Permeability: Use Caco-2 cell monolayers to estimate apparent permeability (Papp) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

- Purity Verification: Reanalyze batches via LC-MS to rule out impurities (>95% purity required) .

- Assay Standardization: Repeat assays under controlled conditions (e.g., ATP concentration in kinase assays, serum-free media in cell studies) .

- Target Validation: Use CRISPR/Cas9 knockout models to confirm on-target effects .

Q. What strategies improve the yield of the sulfonylation step in the synthesis?

Methodological Answer:

- Reagent Optimization: Use 1.2 equivalents of 3-methoxyphenylsulfonyl chloride to avoid azetidine dimerization.

- Solvent Screening: Compare DCM, THF, and acetonitrile; DCM typically provides >80% yield due to low nucleophilicity .

- Catalysis: Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation via base activation .

Q. Which computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2, EGFR). Focus on hydrogen bonding with the sulfonyl group and π-π stacking of the thiazole .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., Lys123 in ATP-binding pockets) .

Q. How to design experiments to study the metabolic stability of this compound?

Methodological Answer:

- In Vitro Metabolism: Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clᵢₙₜ) .

- Metabolite ID: Use UPLC-QTOF to detect phase I (oxidation) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with synthetic standards .

Q. What are the best practices for analyzing and interpreting complex NMR spectra of this compound?

Methodological Answer:

- Signal Assignment: Use 2D NMR (COSY, NOESY) to resolve overlapping peaks in the azetidine-thiazole region.

- Dynamic Effects: Analyze variable-temperature NMR to detect conformational exchange (e.g., ring puckering in azetidine) .

- Quantitative Analysis: Integrate methoxy (singlet) and thiazole protons for purity assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.